molecular formula C7H11N3O2 B1458995 4-(2-Methoxyethoxy)pyrimidin-2-amine CAS No. 852921-87-0

4-(2-Methoxyethoxy)pyrimidin-2-amine

Cat. No.: B1458995
CAS No.: 852921-87-0
M. Wt: 169.18 g/mol
InChI Key: AAUDKFQCBFLDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyethoxy)pyrimidin-2-amine” is a chemical compound with the CAS Number: 852921-87-0 . It has a molecular weight of 169.18 . The IUPAC name for this compound is 4-(2-methoxyethoxy)-2-pyrimidinamine . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the retrieved data .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s shipping temperature is normal .

Advantages and Limitations for Lab Experiments

4-(2-Methoxyethoxy)pyrimidin-2-amine has several advantages for lab experiments, such as its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize using different methods. However, this compound has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-(2-Methoxyethoxy)pyrimidin-2-amine. One direction is the development of new drugs based on this compound, such as anticancer drugs and anti-inflammatory drugs. Another direction is the study of this compound as a building block in the synthesis of novel materials, such as metal-organic frameworks. Further studies are needed to determine the safety and efficacy of this compound in different applications.

Scientific Research Applications

4-(2-Methoxyethoxy)pyrimidin-2-amine has been studied for its potential applications in scientific research, such as in the development of new drugs and materials. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This compound has also been used as a building block in the synthesis of novel materials, such as metal-organic frameworks.

Safety and Hazards

The safety information for “4-(2-Methoxyethoxy)pyrimidin-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyethoxy)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The interaction between this compound and PLK4 is crucial for maintaining genome integrity, as PLK4 overexpression is often detected in various cancers . The nature of this interaction involves the inhibition of PLK4 activity, which can potentially lead to the development of anticancer therapies.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to exhibit antiproliferative activity against breast cancer cells . This antiproliferative effect is likely due to the inhibition of PLK4, which disrupts centriole duplication and subsequently affects cell division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of serine/threonine protein kinase PLK4 . By binding to the active site of PLK4, this compound prevents the phosphorylation of target proteins, thereby inhibiting centriole duplication and cell division. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by PLK4.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These findings suggest that this compound remains stable over extended periods, making it suitable for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PLK4 activity without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the enzymatic conversion of this compound into its metabolites, which are then excreted from the body . The interaction with specific enzymes may also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell

Properties

IUPAC Name

4-(2-methoxyethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDKFQCBFLDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethoxy)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethoxy)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyethoxy)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyethoxy)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyethoxy)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyethoxy)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.